Michaolide H

Description

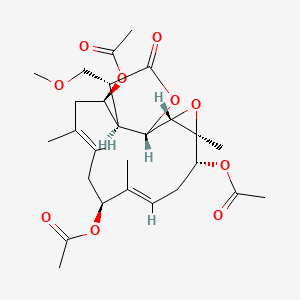

Michaolide H belongs to the cembranolide family, a class of marine-derived diterpenoids characterized by a 14-membered macrocyclic skeleton with α-exo-methylene-γ-lactone moieties. These compounds are primarily isolated from soft corals of the Lobophytum and Sinularia genera and exhibit significant cytotoxic and antiviral activities .

Properties

Molecular Formula |

C27H38O10 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,7E,9S,11E,14R,15R,16R)-5,14-diacetyloxy-16-(methoxymethyl)-4,8,12-trimethyl-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate |

InChI |

InChI=1S/C27H38O10/c1-14-8-10-20(33-16(3)28)15(2)9-11-22(35-18(5)30)27(6)25(37-27)24-23(21(12-14)34-17(4)29)19(13-32-7)26(31)36-24/h8-9,19-25H,10-13H2,1-7H3/b14-8+,15-9+/t19-,20-,21+,22+,23+,24-,25-,27-/m0/s1 |

InChI Key |

OCEBYVKMYIOKNW-ZPWOZIFKSA-N |

Isomeric SMILES |

C/C/1=C\C[C@@H](/C(=C/C[C@H]([C@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)[C@@H](C(=O)O3)COC)C)OC(=O)C)/C)OC(=O)C |

Canonical SMILES |

CC1=CCC(C(=CCC(C2(C(O2)C3C(C(C1)OC(=O)C)C(C(=O)O3)COC)C)OC(=O)C)C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Cembranolides share a core macrocyclic structure but differ in substituents, oxygenation patterns, and stereochemistry. Below is a comparative analysis of Michaolide analogs:

Structure-Activity Relationships

- α-Exo-Methylene-γ-Lactone: Critical for cytotoxicity.

- Acetyloxy Substituents : Positional differences significantly influence potency. For example, Michaolide Q’s dual acetyloxy groups at C-14/C-18 enhance activity compared to Michaolide M’s single C-5 acetyloxy .

- Stereochemistry: NOESY correlations in Michaolides L–Q confirm that relative configurations (e.g., H-3/H-1/H-11 alignments) stabilize bioactive conformations .

Cytotoxicity

- Most Potent : Michaolide Q (IC50: 0.8 µM vs. P-388 cells) .

- Least Active: Michaolide O (non-cytotoxic due to lactone absence) .

- Mechanism : α-exo-methylene-γ-lactone reacts with cellular thiols, inducing apoptosis via mitochondrial disruption .

Antiviral Activity

- Michaolides L, P, and Q inhibit HCMV (Human Cytomegalovirus) with IC50 values < 10 µM, likely through interference with viral replication proteins .

Ecological Bioactivity

- Michaolide (119) (possibly a numbering variant) exhibits 90.5% lethality against Artemia salina at 50 µg/mL, indicating ecological toxicity .

Comparative Data Tables

Table 1: Cytotoxicity of Selected Michaolides (IC50, µM)

| Compound | P-388 (Mouse Leukemia) | HT-29 (Colon Cancer) | A-549 (Lung Cancer) | HEL (Embryonic Lung) |

|---|---|---|---|---|

| Michaolide L | 2.1 | 3.8 | 3.2 | >20 |

| Michaolide P | 1.9 | 4.3 | 2.7 | 8.5 |

| Michaolide Q | 0.8 | 2.5 | 1.6 | 3.9 |

| Lobomichaolide | 4.5 | 6.7 | 5.9 | 12.3 |

Table 2: Key NMR Shifts for Differentiation

| Compound | δH (C-3) | δC (C-18) | δC (C-14) | Diagnostic HMBC Correlations |

|---|---|---|---|---|

| Michaolide L | 5.67 | 21.1 | 72.8 | H-3→C-1/C-5; H-14→C-1/C-20 |

| Michaolide P | 5.71 | 20.9 | 73.1 | H-3→C-1/C-5/C-19; Δ3 olefin confirmed |

| Michaolide Q | 5.69 | 170.5* | 170.2* | Acetyloxy signals at δC 170.5 (C-18) and 170.2 (C-14) |

*Acetyloxy carbons .

Q & A

Basic Research Questions

Q. What experimental design principles are critical for synthesizing and characterizing Michaolide H?

- Methodological Answer : Prioritize a modular experimental design that isolates reaction variables (e.g., temperature, solvent polarity) to assess their impact on yield and purity. Include negative controls (e.g., omitting catalysts) to validate reaction specificity. For characterization, combine spectroscopic techniques (e.g., NMR, IR) with chromatographic methods (HPLC) to confirm structural integrity. Document procedures in sufficient detail for reproducibility, adhering to journal guidelines for experimental sections .

| Key Analytical Techniques | Purpose | Common Challenges |

|---|---|---|

| High-Resolution NMR | Confirm stereochemistry | Signal overlap in complex mixtures |

| X-ray Crystallography | Resolve 3D structure | Difficulty in crystal formation |

| Mass Spectrometry (HRMS) | Verify molecular formula | Ion suppression in impurities |

Q. How should researchers address discrepancies in spectral data during this compound characterization?

- Methodological Answer : Cross-validate data using complementary techniques (e.g., compare NMR with X-ray results). If contradictions persist, re-isolate the compound to rule out impurities and repeat analyses. Document all iterations in supplementary materials to demonstrate rigor .

Q. What criteria define a robust literature review for this compound-related studies?

- Methodological Answer : Use the PICO(T) framework (Population, Intervention, Comparison, Outcome, Time) to structure searches in databases like PubMed and SciFinder. Prioritize primary sources for synthesis protocols and bioactivity data. Critically evaluate studies for methodological flaws (e.g., lack of control groups) and cite only reproducible findings .

Advanced Research Questions

Q. How can mixed-methods approaches resolve contradictions in this compound’s reported bioactivity?

- Methodological Answer : Integrate quantitative assays (e.g., IC50 measurements) with qualitative data (e.g., molecular docking simulations) to triangulate mechanisms of action. For example, if in vitro cytotoxicity conflicts with in silico predictions, conduct follow-up experiments (e.g., protein-binding assays) to identify confounding variables (e.g., solubility issues). Ensure research questions explicitly justify the need for mixed methods .

Q. What strategies mitigate reproducibility issues in this compound isolation protocols?

- Methodological Answer : Standardize extraction parameters (e.g., solvent gradients, column pressures) and validate them across independent labs. Publish raw chromatographic data and crystallization conditions in supplementary materials. Use statistical tools (e.g., RSD calculations) to quantify variability in yields .

Q. How should researchers operationalize hypotheses about this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Design a iterative SAR study with three phases:

Synthesis : Modify functional groups systematically (e.g., esterification of hydroxyl groups).

Screening : Test analogs against a panel of biological targets (e.g., cancer cell lines).

Modeling : Use QSAR software to correlate structural changes with activity trends.

Publish negative results to prevent publication bias .

Data Management & Reporting

Q. What ethical and technical standards apply to sharing raw data on this compound?

- Methodological Answer : Deposit spectra, chromatograms, and crystallographic data in public repositories (e.g., Cambridge Structural Database) with unique DOIs. Annotate datasets with metadata (e.g., instrument calibration logs) to enhance reusability. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to handle conflicting bioassay results in a this compound study?

- Methodological Answer : Conduct a root-cause analysis:

- Step 1 : Verify assay conditions (e.g., cell line authenticity, reagent batch consistency).

- Step 2 : Replicate experiments with blinded samples to eliminate observer bias.

- Step 3 : Perform meta-analyses of published data to identify systemic trends (e.g., concentration-dependent effects).

Report unresolved contradictions as limitations and propose follow-up studies .

Supplementary Materials

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.